2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 896048-33-2
Cat. No.: VC7031529
Molecular Formula: C20H18FN3O2S
Molecular Weight: 383.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896048-33-2 |
|---|---|
| Molecular Formula | C20H18FN3O2S |
| Molecular Weight | 383.44 |
| IUPAC Name | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18FN3O2S/c1-13-3-9-18(26-2)17(11-13)22-19(25)12-27-20-10-8-16(23-24-20)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | DESTVJLCOZDLHW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of this compound would involve multi-step organic reactions, typically starting with:
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Formation of the pyridazine ring: Using hydrazine derivatives and appropriate diketones.
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Introduction of the 4-fluorophenyl group: Via electrophilic substitution or coupling reactions.
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Thioether formation: Reaction of the pyridazine derivative with a thiol reagent.
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Acetamide formation: Coupling the sulfanyl-pyridazine intermediate with a methoxy-methyl-substituted aniline derivative under amide bond-forming conditions (e.g., carbodiimides like EDC or DCC).
Potential Pharmacological Applications
Based on its structural features, this compound may exhibit:
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Anti-inflammatory properties: The sulfanyl-pyridazine scaffold has been associated with inhibition of enzymes like 5-lipoxygenase.
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Anticancer activity: Fluorophenyl groups and pyridazine derivatives are common in kinase inhibitors targeting cancer pathways.
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Antimicrobial potential: Acetamide derivatives often show activity against bacterial or fungal pathogens.
Mechanism of Action
While specific studies on this compound are unavailable, related structures suggest it may:
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Inhibit specific enzymes by binding to active sites via hydrogen bonding and hydrophobic interactions.
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Modulate signaling pathways involved in inflammation or cell proliferation.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically employed:
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NMR Spectroscopy:
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NMR for identifying hydrogen environments.
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NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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Fragmentation pattern for structural elucidation.
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Infrared Spectroscopy (IR):
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Characteristic peaks for functional groups (amide, sulfanyl, aromatic rings).
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High-Performance Liquid Chromatography (HPLC):
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Purity assessment and retention time determination.
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Research Findings and Applications
Although specific studies on this compound are scarce, related compounds have shown promising results:
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Anti-inflammatory Studies: Compounds with similar scaffolds have been evaluated as inhibitors of inflammatory enzymes like cyclooxygenase or lipoxygenase .
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Anticancer Activity: Pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by targeting receptor tyrosine kinases .
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Antimicrobial Potential: Acetamide derivatives have been studied for their efficacy against Mycobacterium tuberculosis and other pathogens .
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